Lapatinib Ditosylate

HER2-positive breast cancer adjuvant therapy overall survival

Lapatinib Ditosylate is the prototypical reversible dual EGFR (HER1)/HER2 inhibitor with balanced picomolar activity (EGFR IC50=11 nM, HER2 IC50=9 nM). Its key differentiator is clinically validated BBB penetration, making it essential for neuro-oncology and CNS metastasis programs where monoclonal antibodies fail. As a small-molecule TKI, it enables fully oral in vivo regimens, simplifying dosing. Choose this compound for its unique CNS coverage, distinct drug-drug interaction profile, and utility as a critical comparator against irreversible or HER2-selective TKIs.

Molecular Formula C43H42ClFN4O10S3
Molecular Weight 925.5 g/mol
CAS No. 388082-77-7
Cat. No. B193493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLapatinib Ditosylate
CAS388082-77-7
SynonymsGW 282974X
GW 572016
GW-282974X
GW-572016
GW282974X
GW572016
lapatinib
lapatinib ditosylate
N-(3-chloro-4-(((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-methylsulfonyl)ethyl)amino)methyl) -2-furyl)-4-quinazolinamine
Tyke
Molecular FormulaC43H42ClFN4O10S3
Molecular Weight925.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl
InChIInChI=1S/C29H26ClFN4O4S.2C7H8O3S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19;2*1-6-2-4-7(5-3-6)11(8,9)10/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35);2*2-5H,1H3,(H,8,9,10)
InChIKeyUWYXLGUQQFPJRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow Solid

Structure & Identifiers


Interactive Chemical Structure Model





Lapatinib Ditosylate for HER2-Positive Breast Cancer: Procurement and Selection Considerations


Lapatinib ditosylate (GW572016; trade name Tykerb/Tyverb) is an orally active, reversible dual tyrosine kinase inhibitor targeting both EGFR (HER1) and HER2 (ErbB2) [1]. It is FDA-approved for the treatment of HER2-positive advanced or metastatic breast cancer in combination with capecitabine or letrozole following prior therapy including anthracyclines, taxanes, and trastuzumab [2]. As a small molecule TKI, lapatinib is distinguished from monoclonal antibodies like trastuzumab by its oral bioavailability and ability to cross the blood-brain barrier, making it a relevant option for patients with or at risk for CNS metastases [3].

Why Lapatinib Ditosylate Cannot Be Generically Substituted with Other HER2-Targeted TKIs


Within the class of HER2-targeted tyrosine kinase inhibitors, lapatinib, neratinib, tucatinib, and afatinib exhibit distinct pharmacological profiles that preclude simple therapeutic interchange. These agents differ fundamentally in their target selectivity (reversible dual EGFR/HER2 inhibition for lapatinib versus irreversible pan-HER inhibition for neratinib/afatinib or HER2-selective reversible inhibition for tucatinib) [1]. Clinically, these differences translate into unique efficacy patterns across molecular subtypes, variable CNS penetration, and distinct drug-drug interaction liabilities that require procurement decisions to be guided by specific intended use cases rather than class-level assumptions [2].

Lapatinib Ditosylate: Quantifiable Differentiation Evidence Versus Key Comparators


Adjuvant Combination with Trastuzumab: 10-Year Overall Survival in HER2-Positive Early Breast Cancer

In the phase III ALTTO trial (N=6,281), the addition of lapatinib to trastuzumab and chemotherapy did not significantly improve disease-free survival (DFS) compared to trastuzumab alone [1]. The 10-year DFS was 77% for trastuzumab alone versus 79% for lapatinib + trastuzumab (L+T), and 10-year overall survival (OS) was 87% versus 89%, respectively [1]. Central nervous system recurrence as the first site of relapse was consistently 2% across all treatment groups [1]. Cardiac event rates were low and similar across the three treatment arms [1].

HER2-positive breast cancer adjuvant therapy overall survival

Kinase Selectivity Profile: Reversible EGFR/HER2 Dual Inhibition Versus Irreversible Pan-HER Inhibitors

Lapatinib exhibits reversible dual inhibition of EGFR (IC50 = 11 nM) and HER2 (IC50 = 9 nM), placing it intermediate between the irreversible pan-HER inhibitor neratinib (EGFR IC50 = 92 nM, HER2 IC50 = 59 nM) and the HER2-selective reversible inhibitor tucatinib (EGFR IC50 = 449 nM, HER2 IC50 = 6.9 nM) [1]. The irreversible TKI afatinib shows the highest potency against both targets (EGFR IC50 = 5.6 nM, HER2 IC50 = 8.1 nM) but lacks the reversibility characteristic of lapatinib [1]. Lapatinib's balanced dual inhibition profile may contribute to its distinct toxicity and efficacy patterns compared to more selective agents.

kinase selectivity EGFR inhibition HER2 inhibition

CNS Penetration Capability: BBB Permeability of Small Molecule TKIs Versus Monoclonal Antibodies

HER2-targeted tyrosine kinase inhibitors including lapatinib, neratinib, and tucatinib possess favorable physicochemical properties for crossing the blood-brain barrier compared to monoclonal antibodies like trastuzumab, which exhibit inefficient BBB penetration [1]. The National Comprehensive Cancer Network (NCCN) guidelines specifically recommend TKIs including lapatinib for co-administration with monoclonal antibodies or chemotherapy in patients with HER2-positive breast cancer and brain metastases [1]. This class-level property directly addresses the 31% incidence of brain metastases in HER2-positive breast cancer patients, where monoclonal antibody therapy alone provides inadequate CNS coverage [1].

blood-brain barrier CNS metastases brain penetration

Cardiac Safety Profile: Asymptomatic and Symptomatic Cardiac Event Rates in Clinical Trials

A comprehensive analysis of 3,689 lapatinib-treated patients across 49 trials reported asymptomatic cardiac events in 53 patients (1.4%) and symptomatic grade III/IV systolic dysfunction in only 7 patients (0.2%) [1]. This compares favorably to trastuzumab, which is associated with both symptomatic and asymptomatic cardiotoxicity as a class effect, and to pertuzumab, which showed cardiac dysfunction in 4.5–14.5% of patients [1]. In phase I-II trials with neratinib, no cardiotoxicity was reported, whereas cardiotoxicity was observed in 0–5.3% of patients receiving afatinib [1].

cardiotoxicity LVEF decline cardiac safety

Efflux Transporter Substrate and Inhibitor Profile: P-gp and BCRP Interactions

Lapatinib is both a substrate for and an inhibitor of the efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), with in vitro IC50 values for inhibition ranging from 0.025 to 5 µM [1]. Co-administration with digoxin, a P-gp substrate, increased digoxin AUC by approximately 80% [2]. Concurrent administration with strong CYP3A4 inhibitors (e.g., ketoconazole 200 mg twice daily for 7 days) increased lapatinib systemic exposure 3.6-fold and prolonged half-life 1.7-fold [2]. Lapatinib also increased oral midazolam AUC by 45%, confirming weak in vivo CYP3A4 inhibition [3].

drug transporters P-glycoprotein BCRP drug-drug interactions

Food Effect on Bioavailability: Significant Enhancement with High-Fat Meals

Food significantly increases lapatinib systemic exposure. Administration with a high-fat meal (50% fat) increases AUC by 3- to 4-fold and Cmax by 2.5- to 3.0-fold compared to fasting conditions [1]. A separate study in healthy volunteers demonstrated that food caused a 60% increase in relative bioavailability, and a low-fat diet increased bioavailability 3-fold relative to fasting [2]. Due to this variability, lapatinib should be administered at least 1 hour before or 1 hour after a meal to ensure consistent exposure [3]. This food effect is more pronounced for lapatinib than for some other oral TKIs.

bioavailability food effect pharmacokinetics

Lapatinib Ditosylate: Validated Research and Clinical Application Scenarios


HER2-Positive Metastatic Breast Cancer with CNS Involvement or High CNS Metastasis Risk

Lapatinib ditosylate, in combination with capecitabine, is indicated for patients with HER2-positive metastatic breast cancer who have progressed on prior trastuzumab-based therapy. The favorable blood-brain barrier penetration of lapatinib compared to trastuzumab makes it particularly relevant for patients with known CNS metastases or those at elevated risk for CNS recurrence [1]. Procurement for neuro-oncology or breast cancer programs managing CNS disease burden should prioritize lapatinib-containing regimens over trastuzumab monotherapy when CNS coverage is a primary therapeutic objective.

Patients with Contraindications to or Intolerance of Intravenous HER2-Targeted Therapy

Lapatinib provides an oral alternative for patients unable or unwilling to receive intravenous monoclonal antibody therapy. In hormone receptor-positive, HER2-positive metastatic breast cancer, lapatinib 1500 mg once daily combined with letrozole offers a fully oral regimen with demonstrated clinical activity [1]. This scenario is particularly valuable for patients in remote settings, those with poor venous access, or those seeking to minimize healthcare facility visits.

Preclinical Research on Reversible Dual EGFR/HER2 Inhibition

Lapatinib serves as the prototypical reversible dual EGFR/HER2 inhibitor in preclinical studies. Its balanced inhibition profile (EGFR IC50 = 11 nM, HER2 IC50 = 9 nM) and reversible binding mechanism provide a critical comparator for evaluating irreversible inhibitors (neratinib, afatinib) and HER2-selective agents (tucatinib) [1]. Research applications include studies of acquired resistance mechanisms, combination strategies with antibody-drug conjugates, and investigation of EGFR/HER2 crosstalk in various cancer models.

Pharmacokinetic and Drug Transporter Interaction Studies

Lapatinib's well-characterized interactions with P-gp, BCRP, and CYP3A4 enzymes make it a valuable probe compound for studying drug transporter and metabolic enzyme function. Its dual role as both substrate and inhibitor (P-gp/BCRP IC50 = 0.025–5 µM) provides a model system for investigating intestinal absorption, blood-brain barrier penetration, and drug-drug interaction mechanisms [1]. Research on formulation strategies to overcome bioavailability limitations or modulate CNS penetration can leverage the extensive existing pharmacokinetic dataset for lapatinib.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lapatinib Ditosylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.